molecular formula C20H13N3S B2986234 2-Phenyl-3-(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)acrylonitrile CAS No. 338404-76-5

2-Phenyl-3-(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)acrylonitrile

Cat. No.: B2986234
CAS No.: 338404-76-5
M. Wt: 327.41
InChI Key: RVEYKKVANYXMBM-GHRIWEEISA-N
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Description

2-Phenyl-3-(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)acrylonitrile is a heterocyclic compound featuring an imidazo[2,1-b][1,3]thiazole core fused with a phenyl group at the 6-position and an acrylonitrile moiety at the 3-position. This structure combines aromaticity, electron-withdrawing (cyano group), and π-conjugated systems, making it a candidate for diverse biological and material applications. The imidazothiazole scaffold is known for its pharmacological relevance, including anti-inflammatory, anticancer, and antimicrobial activities .

Properties

IUPAC Name

(Z)-2-phenyl-3-(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N3S/c21-14-17(15-7-3-1-4-8-15)13-18-19(16-9-5-2-6-10-16)22-20-23(18)11-12-24-20/h1-13H/b17-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVEYKKVANYXMBM-GHRIWEEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N3C=CSC3=N2)C=C(C#N)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=C(N3C=CSC3=N2)/C=C(\C#N)/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-3-(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)acrylonitrile typically involves multiple steps, starting with the formation of the imidazo[2,1-b][1,3]thiazol core. This can be achieved through the cyclization of appropriate precursors, such as phenyl-substituted thiazoles and imidazoles, under specific reaction conditions, including the use of strong bases or acids.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to increase yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-Phenyl-3-(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)acrylonitrile can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can lead to the formation of reduced analogs.

  • Substitution: Substitution reactions can introduce different substituents at various positions on the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 2-Phenyl-3-(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)acrylonitrile has shown potential as a pharmacophore for drug development. Its interactions with biological targets can be studied to develop new therapeutic agents.

Medicine: The compound has been investigated for its potential anticancer properties. Studies have shown that derivatives of this compound can inhibit the growth of cancer cells, making it a candidate for further drug development.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 2-Phenyl-3-(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)acrylonitrile exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and derivatives of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and chemical properties of imidazothiazole derivatives are highly dependent on substituent patterns. Below is a detailed comparison of structurally related compounds:

Key Observations:

Substituent Impact on Selectivity :

  • The presence of methylsulfonyl (compound 6a) or chlorophenyl (compound 5l) groups enhances selectivity for COX-2 or VEGFR2, respectively . In contrast, the acrylonitrile group in the target compound may favor kinase inhibition due to its electrophilic nature .
  • Bis-imidazothiazole hybrids (e.g., compound 15) show entirely different mechanisms (e.g., FtsZ inhibition), highlighting the scaffold’s versatility .

Positional Effects :

  • Substitutions at C5 (imidazothiazole) vs. C6 (phenyl group) influence potency. For example, compound 5l’s 4-chlorophenyl at C6 improves cytotoxicity, while dimethylamine at C5 (compound 6a) optimizes COX-2 binding .

Functional Group Contributions :

  • Acrylonitrile vs. acetamide/sulfonyl : Acrylonitrile’s electron-withdrawing nature may enhance interactions with cysteine residues in kinases, whereas sulfonyl groups (compound 6a) favor hydrogen bonding in COX-2 .

Synthetic Accessibility :

  • The target compound’s synthesis likely employs Hantzsch thiazole methodologies, similar to N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines . Modifications at the acrylonitrile position (e.g., methylsulfonyl in ) require tailored reagents.

Biological Activity

2-Phenyl-3-(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)acrylonitrile is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the realm of cancer treatment. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and other relevant biological effects.

  • Molecular Formula : C20H13N3S
  • Molecular Weight : 327.4 g/mol
  • CAS Number : 832081-74-0

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound, particularly against pancreatic ductal adenocarcinoma (PDAC). The compound was evaluated for its antiproliferative effects using various cancer cell lines.

In Vitro Studies

  • Cell Lines Tested :
    • SUIT-2
    • Capan-1
    • Panc-1
  • Methodology :
    • The antiproliferative activity was assessed using the Sulforhodamine B (SRB) assay. Compounds were screened at concentrations of 0.1, 1, and 16 µM.
  • Results :
    • Several derivatives exhibited significant growth inhibition in PDAC cell lines.
    • Notably, compounds 9c and 9n showed IC50 values ranging from 5.11 to 10.8 µM , indicating potent activity against these resistant cancer cells .
    • In addition to growth inhibition, compound 9c significantly reduced the migration rate of SUIT-2 and Capan-1 cells in scratch wound-healing assays, suggesting potential anti-metastatic properties .

The mechanisms underlying the anticancer activity of this compound appear to involve multiple pathways:

  • Inhibition of Cell Proliferation : The compound interferes with cell cycle progression, leading to apoptosis in cancer cells.
  • Targeting Specific Pathways : Some studies suggest that imidazo[2,1-b][1,3]thiazole derivatives may inhibit key proteins involved in cancer progression such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

Comparative Biological Activity

To provide a clearer understanding of the biological activity of this compound compared to other similar compounds, the following table summarizes their IC50 values against various cancer cell lines:

CompoundCell LineIC50 (µM)
2-PheSUIT-25.11
Capan-110.8
Panc-1Not specified
Other Imidazo DerivativeHeLa0.86
L1210<1

Case Study 1: Efficacy Against PDAC

In a study conducted by Romagnoli et al., a series of imidazo[2,1-b][1,3]thiazole derivatives were synthesized and tested for their anticancer effects. Among these derivatives, those structurally similar to this compound exhibited remarkable antiproliferative activity against PDAC cell lines .

Case Study 2: Mechanistic Insights

Research has indicated that certain derivatives can inhibit the transforming growth factor-beta type I receptor with an IC50 value as low as 1.2 nM , showcasing their potential as therapeutic agents targeting specific molecular pathways involved in tumor growth .

Q & A

Q. What are the optimal synthetic routes for preparing 2-phenyl-3-(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)acrylonitrile, and how can reaction conditions be standardized?

Methodological Answer: The compound can be synthesized via condensation reactions between 2-(benzothiazol-2-yl)-3-oxopentanedinitrile and aromatic aldehydes using piperidine as a catalyst. Key steps include:

  • Reagent Selection : Use substituted benzaldehydes to introduce phenyl groups at the acrylonitrile moiety .
  • Catalytic Optimization : Piperidine (0.5 mL in 20 mL ethanol) accelerates the reaction under reflux (3 hours), as demonstrated in analogous thiazolidinone syntheses .
  • Purification : Recrystallization from ethanol or dichloromethane yields pure products.

Q. How should researchers characterize the structural purity of this compound, and what spectroscopic techniques are most reliable?

Methodological Answer: Combine FTIR , NMR , and elemental analysis to confirm structure and purity:

  • FTIR : Look for nitrile (C≡N) stretches at ~2200 cm⁻¹ and thiazole C=N peaks at ~1600 cm⁻¹ .
  • NMR : In 1^1H NMR, aromatic protons appear as multiplet signals at δ 7.2–8.5 ppm. The acrylonitrile proton typically resonates as a singlet at δ 6.8–7.0 ppm .
  • Elemental Analysis : Match experimental C, H, N, S values with theoretical calculations (e.g., C: 68.3%, H: 3.8%, N: 12.1%, S: 8.7%) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in electrophilic substitution reactions?

Methodological Answer: Use density functional theory (DFT) to model reactive sites:

  • HOMO-LUMO Analysis : Identify electron-rich regions (e.g., thiazole nitrogen) prone to electrophilic attack.
  • Charge Distribution Maps : The acrylonitrile group’s electron-withdrawing nature directs substitution to the phenyl ring’s para position .
  • Validation : Compare predicted reactivity with experimental results (e.g., bromination or nitration yields).

Q. How should researchers resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer: Address discrepancies via:

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in 1^1H NMR by correlating protons with adjacent carbons .
  • X-ray Crystallography : Confirm spatial arrangement of the imidazothiazole and acrylonitrile moieties .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 396.12) to rule out impurities .

Q. What experimental designs are suitable for evaluating the compound’s environmental stability and degradation pathways?

Methodological Answer: Adopt a split-split plot design to assess multiple variables:

  • Variables : pH, UV exposure, microbial activity.
  • Analytical Tools : HPLC-MS to track degradation products (e.g., hydrolyzed acrylonitrile or oxidized thiazole rings) .
  • Ecotoxicity Assays : Use Daphnia magna or algal models to measure LC50 values for ecological risk assessment .

Q. How can researchers optimize catalytic systems for asymmetric synthesis of chiral derivatives?

Methodological Answer:

  • Chiral Catalysts : Test BINOL-phosphoric acids or palladium complexes to induce enantioselectivity in aldol additions .
  • Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance catalyst-substrate interactions.
  • Kinetic Resolution : Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column) .

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